N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide
Description
This compound features a thieno[3,2-d]pyrimidin-2,4-dione core substituted with a 2-(thiophen-2-yl)ethyl group at position 3 and an N-(2,4-difluorophenyl)acetamide moiety at position 2. The structure integrates fluorinated aromatic and heterocyclic components, which are common in medicinal chemistry for modulating pharmacokinetic properties and target binding .
Properties
CAS No. |
1261016-09-4 |
|---|---|
Molecular Formula |
C20H15F2N3O3S2 |
Molecular Weight |
447.47 |
IUPAC Name |
N-(2,4-difluorophenyl)-2-[2,4-dioxo-3-(2-thiophen-2-ylethyl)thieno[3,2-d]pyrimidin-1-yl]acetamide |
InChI |
InChI=1S/C20H15F2N3O3S2/c21-12-3-4-15(14(22)10-12)23-17(26)11-25-16-6-9-30-18(16)19(27)24(20(25)28)7-5-13-2-1-8-29-13/h1-4,6,8-10H,5,7,11H2,(H,23,26) |
InChI Key |
CDVVCGRQPMEYNI-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)CCN2C(=O)C3=C(C=CS3)N(C2=O)CC(=O)NC4=C(C=C(C=C4)F)F |
solubility |
not available |
Origin of Product |
United States |
Biological Activity
N-(2,4-difluorophenyl)-2-(2,4-dioxo-3-(2-(thiophen-2-yl)ethyl)-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide is a novel compound that has garnered attention due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a difluorophenyl moiety and a thieno[3,2-d]pyrimidin core, which are known for their diverse biological activities. The presence of the thiophene ring further enhances its potential as a therapeutic agent.
Anticancer Activity
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, derivatives containing the thiophene ring have shown promising results against various cancer cell lines.
Case Study: Antitumor Activity
A study evaluated the cytotoxicity of thiophene derivatives against HepG-2 (liver cancer) and A-549 (lung cancer) cell lines. The most active compound exhibited an IC50 of 4.37 µM against HepG-2 and 8.03 µM against A-549 cells .
Anti-inflammatory Properties
The compound's structural features suggest potential anti-inflammatory activity. In vitro studies have demonstrated that similar compounds can inhibit key inflammatory enzymes such as COX-1 and COX-2.
Inhibition Studies
A related compound was tested for its inhibitory effects on COX enzymes with IC50 values of 314 µg/mL for COX-1 and 130 µg/mL for COX-2 . This suggests that this compound may also exhibit similar properties.
Antimicrobial Activity
The compound's potential as an antimicrobial agent is supported by the presence of the thiophene moiety, which is known for its broad-spectrum antimicrobial activity. Studies on related compounds have shown effectiveness against various bacterial strains.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
- DNA Interaction : The thieno[3,2-d]pyrimidine structure may interact with DNA and RNA synthesis pathways, disrupting cancer cell proliferation.
- Receptor Modulation : Potential interactions with specific receptors involved in tumorigenesis and inflammation.
Biological Activity Summary
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
Key structural analogs differ in substituents on the phenyl ring, thienopyrimidine core, and side chains.
Physicochemical Properties
- Melting Points: Fluorinated derivatives generally exhibit higher melting points (e.g., 302–304°C for Example 83 ) compared to non-fluorinated analogs (230°C for dichlorophenyl derivative ).
- NMR Analysis : Substituents alter chemical environments, as seen in , where fluorophenyl and thiophen-ethyl groups shift protons in regions A (39–44 ppm) and B (29–36 ppm) .
Structure-Activity Relationship (SAR) Insights
- Fluorine Substitution: 2,4-Difluorophenyl analogs (e.g., target compound) may enhance metabolic stability and lipophilicity compared to mono-fluorinated or chlorinated derivatives .
- Heterocyclic Modifications: Thiophen-ethyl substituents (target compound) vs. chromenone (Example 83 ) influence π-π stacking and enzyme binding.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
